molecular formula C17H18O3 B1618885 [4-(tert-butyl)phenyl](2,4-dihydroxyphenyl)methanone CAS No. 21332-56-9

[4-(tert-butyl)phenyl](2,4-dihydroxyphenyl)methanone

Cat. No.: B1618885
CAS No.: 21332-56-9
M. Wt: 270.32 g/mol
InChI Key: VVEFXKUGUXUOSZ-UHFFFAOYSA-N
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Properties

IUPAC Name

(4-tert-butylphenyl)-(2,4-dihydroxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O3/c1-17(2,3)12-6-4-11(5-7-12)16(20)14-9-8-13(18)10-15(14)19/h4-10,18-19H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVEFXKUGUXUOSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90346368
Record name (4-tert-Butylphenyl)(2,4-dihydroxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90346368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21332-56-9
Record name (4-tert-Butylphenyl)(2,4-dihydroxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90346368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 4-(tert-butyl)phenylmethanone typically involves the reaction of 4-tert-butylbenzoyl chloride with 2,4-dihydroxybenzene in the presence of a base such as pyridine . The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Biological Activity

The compound 4-(tert-butyl)phenylmethanone, often referred to in the literature as a derivative of 2,4-dihydroxyphenol, is notable for its diverse biological activities. This article aims to synthesize existing research on its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a tert-butyl group and two hydroxyl groups on a phenolic ring, contributing to its lipophilicity and ability to interact with biological membranes. Its structure can be represented as follows:

C15H18O3\text{C}_{15}\text{H}_{18}\text{O}_3

This configuration is crucial for its biological activity, particularly in interactions with enzymes and receptors.

Biological Activity Overview

Research indicates that 4-(tert-butyl)phenylmethanone exhibits several biological activities:

  • Antioxidant Activity : The compound has demonstrated significant antioxidant properties, which are critical for mitigating oxidative stress in cells. This activity is primarily attributed to the presence of hydroxyl groups that can donate electrons to free radicals, thus neutralizing them .
  • Tyrosinase Inhibition : It has been shown to inhibit tyrosinase (TYR), an enzyme involved in melanin biosynthesis. This inhibition has potential applications in treating hyperpigmentation disorders and skin-related conditions .
  • Antimicrobial Properties : The compound exhibits antimicrobial effects against various pathogens, making it a candidate for developing new antimicrobial agents .

The mechanisms through which 4-(tert-butyl)phenylmethanone exerts its biological effects include:

  • Enzyme Interaction : The compound interacts with the active sites of enzymes like tyrosinase through hydrogen bonding and hydrophobic interactions. This interaction inhibits the enzyme's activity, thereby affecting melanin production .
  • Radical Scavenging : Its antioxidant capacity is linked to the ability of the hydroxyl groups to scavenge free radicals and reactive oxygen species (ROS), which are implicated in various diseases including cancer and neurodegenerative disorders .

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

  • Antioxidant Studies : A study reported that 4-(tert-butyl)phenylmethanone showed an EC50 value of 9.0 μM in scavenging ABTS radicals, indicating strong antioxidant potential compared to standard antioxidants .
  • Tyrosinase Inhibition : In vitro assays demonstrated that this compound inhibited tyrosinase activity with an IC50 value of 3.8 μM, highlighting its potential use in cosmetic applications for skin lightening .
  • Antimicrobial Efficacy : Research indicated that the compound exhibited significant antimicrobial activity against a range of bacterial strains, suggesting its potential as a natural preservative or therapeutic agent .

Table 1: Biological Activities of 4-(tert-butyl)phenylmethanone

Activity TypeMeasurement MethodResult
Antioxidant ActivityABTS ScavengingEC50 = 9.0 μM
Tyrosinase InhibitionEnzyme AssayIC50 = 3.8 μM
Antimicrobial ActivityZone of InhibitionSignificant

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[4-(tert-butyl)phenyl](2,4-dihydroxyphenyl)methanone
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[4-(tert-butyl)phenyl](2,4-dihydroxyphenyl)methanone

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